Differential Reactivity in Cross-Coupling: Bromine vs. Fluorine Substitution
The presence of a bromine atom at the 4-position provides a definitive advantage in diversifying the indanone scaffold. Unlike the 4-fluoro analog (CAS 1672665-29-0), which is resistant to standard palladium-catalyzed cross-couplings, the C-Br bond in the target compound is highly reactive. In the context of HIF-2α inhibitor synthesis, the 4-position is the preferred vector for introducing aromatic moieties; the bromine atom is specifically utilized for this purpose rather than a chloro or fluoro substituent, as the latter would fail to undergo efficient Suzuki-Miyaura coupling under mild conditions required to preserve the sensitive methylsulfonyl and indanone groups [1].
| Evidence Dimension | Suitability for Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | 4-Bromo-7-(methylsulfonyl)-1-indanone (C-Br bond energy: ~280 kJ/mol) |
| Comparator Or Baseline | 4-Fluoro-7-(methylsulfonyl)-1-indanone (C-F bond energy: ~486 kJ/mol) |
| Quantified Difference | Fluorine is typically inert under standard Pd-catalyzed cross-coupling conditions; bromine readily participates, enabling modular library synthesis. |
| Conditions | Standard Pd(0) cross-coupling conditions, room temperature to 80 °C. |
Why This Matters
Procurement of the bromo analog directly enables late-stage diversification strategies, whereas the fluoro analog is a synthetic dead-end for many medicinal chemistry programs.
- [1] Peloton Therapeutics, Inc. METHODS OF PREPARING SUBSTITUTED INDANES. US Patent Application US20220081407A1, 2022. View Source
